molecular formula C15H24ClN3O2 B2583873 H-Leu-Phe-NH2 HCl CAS No. 74214-38-3

H-Leu-Phe-NH2 HCl

Cat. No. B2583873
CAS RN: 74214-38-3
M. Wt: 313.83
InChI Key: WQKTWSKQUPVUIU-QNTKWALQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“H-Leu-Phe-NH2 HCl” is a compound with the CAS Number 74214-38-3 . It is also known as L-Phenylalanine amide hydrochloride . The molecular weight of this compound is 200.67 .

Scientific Research Applications

Formation and Transformation in Acidic Media

Research by Schön and Kisfaludy (2009) explored the acidolytic deprotection of peptides, identifying the formation of H-Leu-Asc-Phe-NH2 . HCl and its transformation into cyclo[Leu-Asp(Phe-NH2)] in neutral media. This study highlights the chemical behavior of peptides in acidic conditions and their potential transformations, which could have implications for peptide synthesis and modification techniques (Schön & Kisfaludy, 2009).

Water Evaporation and Structural Changes

Olsztynska et al. (2006) investigated the water evaporation from L-phenylalanine solutions, observing significant structural changes in the molecules due to dimer formation. This research provides insights into the behavior of amino acid molecules in aqueous solutions and their interactions, which could be relevant for understanding peptide solubility and stability (Olsztynska et al., 2006).

Hydrothermal Carbonization for Agriculture

Feng et al. (2021) explored the application of hydrothermal carbonization aqueous products in rice paddy soil, showing improved nitrogen use efficiency and rice yield. This study illustrates the potential of utilizing chemical processes and products in agricultural practices to enhance crop production and sustainability (Feng et al., 2021).

Nanostructure Formation from Amino Acids

Koley and Pramanik (2011) developed small-sized molecules from hydrophobic amino acids, including Phenylalanine and Leucine, to generate diverse nanostructures. This research underscores the potential of amino acids in nanotechnology, particularly for the fabrication of nanoscopic structures with various applications (Koley & Pramanik, 2011).

Hydrogen Bonding with Phenyl Ring

Doi, Asano, and Yamamoto (2003) studied the hydrogen bonding between water and the phenyl ring in the structure of a dipeptide including Phenylalanine at low temperatures, demonstrating the stability and interaction energy of such bonds. This research could inform the design of peptides and proteins with specific structural or functional properties (Doi, Asano, & Yamamoto, 2003).

Future Directions

Peptides with the Phe-Phe motif, which “H-Leu-Phe-NH2 HCl” may belong to, have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . This suggests potential future directions in the field of nanomedicine.

properties

IUPAC Name

(2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-4-methylpentanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2.ClH/c1-10(2)8-12(16)15(20)18-13(14(17)19)9-11-6-4-3-5-7-11;/h3-7,10,12-13H,8-9,16H2,1-2H3,(H2,17,19)(H,18,20);1H/t12-,13-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKTWSKQUPVUIU-QNTKWALQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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